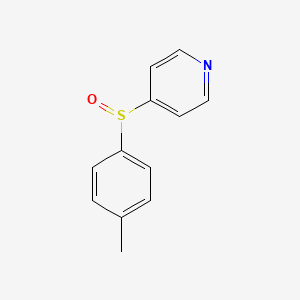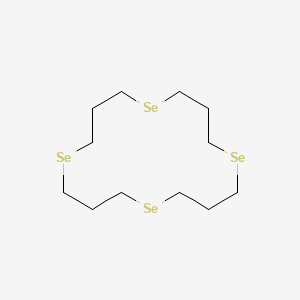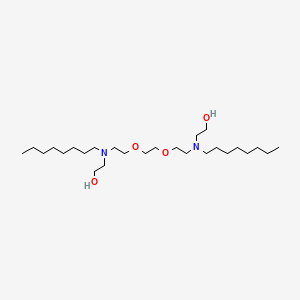
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is a complex organic compound that belongs to the class of amines and ethers. It is characterized by the presence of two oxygen atoms and two nitrogen atoms within a tetradecane chain, along with two hydroxyl groups and two octyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method involves the use of ethylene glycol and a diamine, followed by the introduction of octyl groups through alkylation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to act as a chelating agent makes it useful in binding metal ions and facilitating catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate
- 3,6,9,12-tetraoxatetradecane-1,14-diol
- 6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is unique due to the presence of octyl groups, which enhance its hydrophobic properties and influence its solubility and reactivity. This makes it distinct from other similar compounds that may lack these hydrophobic groups.
Eigenschaften
CAS-Nummer |
120530-24-7 |
|---|---|
Molekularformel |
C26H56N2O4 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-hydroxyethyl(octyl)amino]ethoxy]ethoxy]ethyl-octylamino]ethanol |
InChI |
InChI=1S/C26H56N2O4/c1-3-5-7-9-11-13-15-27(17-21-29)19-23-31-25-26-32-24-20-28(18-22-30)16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3 |
InChI-Schlüssel |
HMCKPNYQDPHCGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCO)CCOCCOCCN(CCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


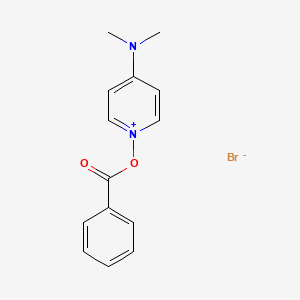

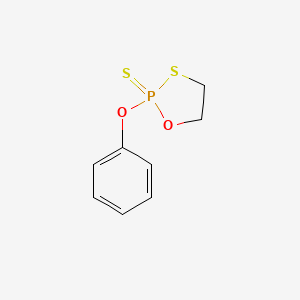

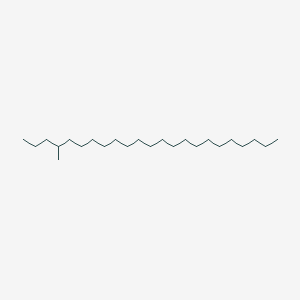
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
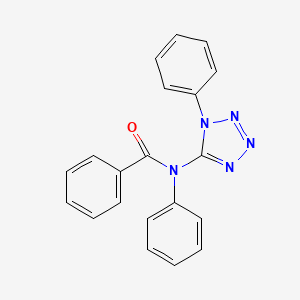
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)

